4,6-Dimethoxy-2-pyrimidinyl urea
Description
Context and Significance within Advanced Chemical Research
The significance of 4,6-Dimethoxy-2-pyrimidinyl urea (B33335) in advanced chemical research is intrinsically linked to its role as a building block for sulfonylurea herbicides. These herbicides are a major class of agrochemicals that function by inhibiting the acetolactate synthase (ALS) enzyme in plants, an enzyme essential for the biosynthesis of branched-chain amino acids. The electron-donating nature of the methoxy (B1213986) groups on the pyrimidine (B1678525) ring enhances the potential for nucleophilic substitution at the 2-position, making it a reactive and versatile intermediate.
Beyond its application in agrochemical synthesis, the compound is a subject of investigation for its own biological activities. Research has indicated potential anti-inflammatory and antimicrobial properties. For instance, it has been observed to potentially inhibit inflammatory mediators like prostaglandin (B15479496) E2 and tumor necrosis factor-α. Furthermore, 4,6-Dimethoxy-2-pyrimidinyl urea is recognized as an environmental transformation product of several widely used sulfonylurea herbicides, including rimsulfuron, foramsulfuron, and mesosulfuron, making its study relevant for environmental science and toxicology. nih.gov
The scientific journey of pyrimidine-urea derivatives is part of the broader history of pyrimidine chemistry. The pyrimidine ring system itself is a fundamental component of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. wikipedia.orgjacsdirectory.com The study of pyrimidines began in earnest in the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, specifically barbituric acid, by reacting urea with malonic acid. wikipedia.org This laid the groundwork for the exploration of a vast array of pyrimidine derivatives.
The fusion of a pyrimidine ring with a urea functional group created a class of compounds with diverse biological potential. gsconlinepress.com Over the past few decades, pyrimidine derivatives have been developed as chemotherapeutic agents with wide clinical applications, including anticancer and antiviral drugs. jacsdirectory.comresearchgate.net
The development of sulfonylurea herbicides in the mid-1970s by DuPont marked a significant milestone, leading to their introduction to the market in 1982. This class of herbicides, for which this compound is a key synthetic precursor, revolutionized weed management due to their high efficacy and specific mode of action targeting the ALS enzyme, which is absent in mammals.
Current and future research involving this compound is proceeding along several key trajectories. A primary focus remains on its role in the synthesis of novel, more effective, and environmentally benign herbicides. smolecule.com The synthesis of N-(4,6-dimethoxy-2-pyrimidinyl)-N'-phosphoryl urea derivatives, for example, has been explored, with the resulting compounds showing herbicidal activities. jlu.edu.cn
Another significant area of research is its use as a scaffold for creating new compounds with potential therapeutic applications. Given the established anti-inflammatory and antimicrobial potential, researchers are exploring modifications of the core structure to enhance these activities. The synthesis of various substituted 2-pyridyl ureas and their metal complexes, for instance, has been investigated for antiproliferative action against cancer cell lines. mdpi.com
Structure
2D Structure
Properties
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O3/c1-13-4-3-5(14-2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOVYBVKWYHEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431580 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151331-81-6 | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151331816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dimethoxy-2-pyrimidinyl urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4,6-dimethoxypyrimidin-2-yl) urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4,6-DIMETHOXY-2-PYRIMIDINYL UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8U4ORB14O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Mechanistic Organic Transformations
Elucidation of Comprehensive Synthetic Routes
The construction of the 4,6-dimethoxy-2-pyrimidinyl urea (B33335) scaffold can be achieved through several strategic synthetic pathways. These routes often involve the formation of the pyrimidine (B1678525) ring as a key step, followed by the introduction of the urea functionality, or vice-versa.
Reaction of 2-Amino-4,6-dimethoxypyrimidine (B117758) with Phenyl Chloroformate
A prominent method for the synthesis of a precursor to 4,6-dimethoxy-2-pyrimidinyl urea involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate. patsnap.comgoogle.comgoogle.com This reaction yields 4,6-dimethoxy-2-((phenoxycarbonyl) amino)-pyrimidine, which can then be further converted to the target urea derivative. The process is typically carried out in an inert solvent in the presence of an acid receptor. google.com
One approach describes reacting 2-amino-4,6-dimethoxypyrimidine and phenyl chloroformate in at least stoichiometric amounts in a solvent such as 1,4-dioxane (B91453) or tetramethylurea at a temperature between 10°C and 45°C. google.com To minimize the formation of the impurity N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)-urea, it is advantageous to use at least four equivalents of phenyl chloroformate. google.com
A specific example of this synthesis involves dissolving 2-amino-4,6-dimethoxypyrimidine in 1,4-dioxane, adding N,N-dimethylaniline as an acid receptor and DMAP as a catalyst, and then slowly adding phenyl chloroformate while maintaining the temperature below 40°C. patsnap.com After several hours of stirring, the product is precipitated by adding water. patsnap.com
Addition Reactions in Pyrimidine Urea Synthesis
Addition reactions are fundamental in the synthesis of pyrimidine derivatives. The aza-Michael addition, for instance, is a key step in the formation of trifluoromethylated pyrimidines from bromoenones and amidines. mdpi.com This reaction proceeds via an aza-Michael addition–intramolecular cyclization–dehydrohalogenation/dehydration sequence. mdpi.com
In the context of DNA, pyrimidine-type radicals can undergo addition reactions with neighboring deoxyguanosines, leading to the formation of intrastrand cross-links. nih.gov This process highlights the reactivity of the pyrimidine ring and its susceptibility to radical additions. nih.gov
Condensation Reactions for Pyrimidine Urea Formation
Condensation reactions are a cornerstone of pyrimidine synthesis. The most widely used method involves the condensation of a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine, with a three-carbon fragment possessing 1,3-bifunctional groups. bu.edu.eg For example, the condensation of benzaldehyde, cyclopentanone, and urea can yield a pyrimidine derivative. bu.edu.eg
The formation of pyrimidines can also occur through the condensation of urea and malonic acid, particularly under prebiotic conditions involving wet-dry cycles. researchgate.netresearchgate.net The decomposition of urea to isocyanic acid is considered a crucial step in this process. researchgate.net Furthermore, the Biginelli reaction, a multicomponent condensation, provides a pathway to dihydropyrimidinones from an aldehyde, a β-ketoester, and urea.
A highly efficient synthesis of pyrimidine derivatives has been reported through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization using a glycolic acid:urea low transition temperature mixture. researchgate.net This one-pot, three-component reaction involves two moles of barbituric or thiobarbituric acid and one mole of an aryl aldehyde. researchgate.net
Cyclization Reactions in Related Heterocyclic Synthesis
Cyclization reactions are pivotal in forming the pyrimidine ring from various precursors. A copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a general and economical route to diversely functionalized pyrimidines. acs.org This reaction proceeds through a novel pathway involving the nitrile acting as an electrophile. acs.org
Another method involves an iron-catalyzed modular synthesis of pyrimidines through the β-ammoniation and cyclization of saturated carbonyl compounds with amidines. organic-chemistry.orgacs.org This operationally simple and regioselective reaction utilizes an in situ prepared and recyclable iron(II) complex. organic-chemistry.orgacs.org The proposed mechanism involves a sequence of TEMPO complexation, enamine addition, transient α-occupation, β-TEMPO elimination, and finally, cyclization. organic-chemistry.orgacs.org
Optimized Reaction Conditions and Process Parameters
The efficiency and outcome of the synthesis of this compound and related compounds are highly dependent on the reaction conditions.
Influence of Solvents and Acid Receptors on Synthetic Efficiency
The choice of solvent and acid receptor plays a critical role in the synthesis of 4,6-dimethoxy-2-((phenoxycarbonyl) amino)-pyrimidine. patsnap.comgoogle.com Using solvents like 1,4-dioxane, dimethyl carbonate, or methyl tetrahydrofuran (B95107) has been shown to be effective. patsnap.com The use of N,N-dimethylaniline as an acid receptor is also a key parameter. patsnap.comgoogle.com
In the synthesis of spiro-pyrimidinethiones/spiro-pyrimidinones, solvent-free conditions, heating in an oil bath at 150°C, were found to be optimal. nih.gov For the synthesis of 2-amino-4,6-diarylpyrimidines from chalcones, dimethylformamide (DMF) is used as the solvent. ajol.info
The use of a glycolic acid:urea low transition temperature mixture serves as both a reusable catalyst and a green solvent in the synthesis of certain pyrimidine derivatives. researchgate.net In the synthesis of 2-amino-4,6-dimethoxypyrimidine, a Lewis acidic ionic liquid catalyst in a mixed solvent of toluene (B28343) and methanol (B129727) has been shown to be effective. researchgate.net
Temperature and Pressure Optimization for Yield Enhancement
The synthesis of this compound often involves the reaction of 2-amino-4,6-dimethoxypyrimidine with a suitable reagent like phenyl chloroformate. Temperature control is a critical parameter in maximizing the yield and purity of the final product.
Typically, these reactions are conducted at controlled temperatures, often between 0°C and 30°C. Lower temperatures, in the range of 0–5°C, are frequently employed to minimize the occurrence of undesirable side reactions, such as the hydrolysis of reactive intermediates. Maintaining the reaction temperature between 20°C and 30°C has been identified as an optimal range for balancing the reaction rate with the minimization of impurities.
Regarding pressure, the synthesis is generally carried out at ambient atmospheric pressure, indicating that pressure optimization is not a primary concern for yield enhancement in the common synthetic routes.
Table 1: Temperature and Pressure Parameters for the Synthesis of this compound
| Parameter | Preferred Conditions | Rationale |
| Temperature | 0°C to 30°C | Balances reaction rate and minimizes side reactions and impurity formation. |
| Pressure | Ambient atmospheric | Sufficient for the reaction to proceed effectively. |
Catalyst Systems in Pyrimidine Urea Synthesis
While the direct synthesis of this compound may not always necessitate a catalyst, the broader field of pyrimidine urea synthesis employs various catalytic systems to facilitate the desired transformations. In many syntheses of pyrimidine derivatives, catalysts are crucial for achieving high yields and selectivity. For instance, the synthesis of pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, which share a pyrimidine core, utilizes a range of catalysts including organocatalysts like L-proline, metal catalysts, and ionic liquids. acs.org
In the context of the synthesis of this compound from 2-amino-4,6-dimethoxypyrimidine and phenyl chloroformate, an acid receptor such as N,N-dimethylaniline is used. While not a catalyst in the traditional sense of being regenerated, it plays a crucial role in scavenging the HCl produced during the reaction, thereby preventing side reactions and driving the equilibrium towards the product. The choice of solvent, such as 1,4-dioxane or tetramethylurea, also significantly influences the reaction outcome by affecting impurity profiles and yield.
Detailed Analysis of Chemical Transformations
The chemical reactivity of this compound is characterized by a variety of transformations, including oxidation, reduction, and substitution reactions.
Oxidation Reactions and Product Characterization
Under specific conditions, this compound can be oxidized to form different oxidation products. The nature of these products depends on the oxidizing agent used and the reaction conditions. Characterization of these oxidized compounds would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate their chemical structures.
Reduction Pathways and Derived Compounds
Reduction reactions of this compound can lead to the formation of its reduced forms. Common reducing agents like sodium borohydride (B1222165) could potentially be used. The resulting compounds would have altered electronic and structural properties compared to the parent molecule. The specific reduction products would depend on the strength of the reducing agent and the reaction conditions.
Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine and Urea Moieties
The pyrimidine ring in this compound is susceptible to nucleophilic substitution, particularly at the 2-position, due to the presence of the electron-donating methoxy (B1213986) groups. This enhanced reactivity is a key feature of its chemical behavior. Leaving groups at the C2, C4, and C6 positions of pyrimidines are generally susceptible to displacement by nucleophiles. bhu.ac.in
The urea moiety also presents sites for both nucleophilic and electrophilic attack. The nitrogen atoms of the urea group can act as nucleophiles. For instance, urea anions have been shown to act as nucleophilic agents in reactions with other heterocyclic systems. semanticscholar.org Conversely, the carbonyl carbon of the urea is electrophilic and can be attacked by nucleophiles.
Electrophilic substitution on the pyrimidine ring itself is generally difficult due to the electron-withdrawing nature of the nitrogen atoms. bhu.ac.in However, the presence of activating groups can facilitate such reactions. bhu.ac.in
Role As a Strategic Intermediate in Agrochemical Development
Foundational Chemistry in Sulfonylurea Herbicide Synthesis
Sulfonylurea herbicides are renowned for their high efficacy at low application rates and their specific mode of action, which involves the inhibition of the acetolactate synthase (ALS) enzyme in plants. nih.govacs.org This enzyme is crucial for the biosynthesis of branched-chain amino acids, and its blockage leads to the cessation of plant cell division and growth. nih.govwikipedia.org
The general structure of a sulfonylurea herbicide consists of a sulfonyl group (-SO₂-) linked to a urea (B33335) bridge (-NH-CO-NH-), which connects an aryl or heterocyclic group on one side and a pyrimidine (B1678525) or triazine heterocycle on the other. The 4,6-dimethoxypyrimidine (B185312) moiety is a common feature in many potent sulfonylurea herbicides, and 4,6-Dimethoxy-2-pyrimidinyl urea, or its activated derivatives, serve as the key component for introducing this critical part of the final molecule.
The synthesis of these herbicides typically involves a condensation reaction between a sulfonamide derivative and an activated pyrimidine component. A highly effective and common method is the reaction of a heterocyclic sulfonamide with a phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate. This carbamate (B1207046) is readily prepared from 2-amino-4,6-dimethoxypyrimidine (B117758), which itself can be synthesized from precursors that can include this compound. This strategic use of the pyrimidine-urea core simplifies the assembly of the final complex herbicide structure.
Synthetic Pathways to Key Sulfonylurea Herbicides Incorporating the Pyrimidine-Urea Core
The versatility of this compound and its derivatives is demonstrated in the synthesis of several commercially significant sulfonylurea herbicides.
Rimsulfuron is a post-emergence sulfonylurea herbicide used to control a wide range of grass and broadleaf weeds in crops like maize and potatoes. nih.govfao.org Its synthesis showcases a classic application of the pyrimidine-urea core. The key step involves the condensation of 3-(ethylsulfonyl)pyridine-2-sulfonamide (B51972) with phenyl 4,6-dimethoxypyrimidin-2-yl-carbamate. This reaction joins the two heterocyclic systems through the sulfonylurea bridge, yielding Rimsulfuron with its characteristic 4,6-dimethoxypyrimidine group essential for its herbicidal activity. nih.gov
Halosulfuron-methyl is a selective, post-emergence herbicide effective against sedges and various broadleaf weeds in crops such as rice and in turfgrass. wikipedia.org Its chemical structure, methyl 3-chloro-5-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-pyrazole-4-carboxylate, explicitly contains the pyrimidine-urea core. wikipedia.orgbcpcpesticidecompendium.org The synthesis involves the reaction of the corresponding pyrazole (B372694) sulfonamide intermediate, methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate, with an activated form of the pyrimidine amine, such as phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate. This coupling reaction forms the essential sulfonylurea linkage and incorporates the 4,6-dimethoxypyrimidine moiety required for its biological function as an ALS inhibitor. wikipedia.org
Azimsulfuron (B1666442) is a sulfonylurea herbicide used for controlling annual weeds in rice fields. medkoo.comchemicalbook.com It is a potent inhibitor of the acetolactate synthase enzyme. chemicalbook.comnih.gov A key step in its synthesis is the reaction of 1-methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide with phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate. This condensation, carried out in the presence of a base, efficiently forms the sulfonylurea bridge and attaches the crucial 4,6-dimethoxypyrimidine ring to the pyrazole sulfonamide portion of the molecule, resulting in the final azimsulfuron product. nih.govbcpcpesticidecompendium.org
Mesosulfuron-methyl is a sulfonylurea herbicide used for post-emergence control of grass weeds in wheat fields. nih.govmedchemexpress.com Its structure, methyl 2-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-4-[(methanesulfonamido)methyl]benzoate, features the signature pyrimidine-urea core attached to a substituted benzoic acid derivative. nih.govbcpcpesticidecompendium.org The synthesis is a multi-step process that culminates in a condensation reaction where the benzoic acid sulfonamide intermediate is coupled with the activated pyrimidine amine, typically phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate, to form the final herbicide. nih.gov Notably, (4,6-dimethoxypyrimidin-2-yl)urea is also known as an environmental transformation product of Mesosulfuron-methyl. nih.gov
Foramsulfuron is a sulfonylurea herbicide applied as a foliar spray to control grass and broadleaf weeds in corn. nih.govagropages.com Its synthesis can be achieved through the condensation of 2-Dimethylaminocarbonyl-5-formylaminophenyl sulfonamide with dimethoxypyrimidin amidocarbonic acid phenyl ester (phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate). google.com An alternative pathway involves the direct condensation of the corresponding sulfonyl chloride intermediate with 2-amino-4,6-dimethoxypyrimidine. nih.gov Both routes effectively incorporate the 4,6-dimethoxypyrimidine unit, which is central to its herbicidal action. nih.gov
Amidosulfuron is a selective, systemic herbicide used to control broad-leaved weeds, particularly in cereal crops and grasslands. wikipedia.orgagropages.com It functions as an acetolactate synthase (ALS) inhibitor. acs.orgfrontiersin.org Its chemical name is N-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-N-methylmethanesulfonamide, which confirms the presence of the pyrimidine-urea core. bcpcpesticidecompendium.orgmedkoo.com The synthesis follows the general principle for sulfonylureas, where N-methylmethanesulfonamide is first converted to its sulfamoyl chloride, which is then reacted with 2-amino-4,6-dimethoxypyrimidine to form the sulfonylurea bridge. This process highlights the foundational role of the dimethoxypyrimidine amine structure in creating this class of herbicides.
Compound Reference Table
The Strategic Role of this compound in Agrochemical Innovation
The chemical compound this compound is a critical intermediate in the synthesis of numerous sulfonylurea herbicides. This class of herbicides is renowned for its high efficiency and low application rates in controlling a wide spectrum of weeds. The unique structural attributes of the this compound moiety are fundamental to the biological activity of these herbicides, which function by inhibiting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.
The development of modern agrochemicals relies heavily on the efficient and strategic synthesis of complex molecules. In this context, this compound serves as a pivotal building block for a range of commercially significant sulfonylurea herbicides.
Imazosulfuron (B37595) and Imidazo-Fused Pyrimidine-Urea Systems
While specific details on the direct use of this compound in the synthesis of imazosulfuron are not extensively documented in the provided search results, the synthesis of related sulfonylureas provides a clear model. Generally, the synthesis involves the reaction of a pyrimidine derivative with a sulfonamide component. For instance, the synthesis of sulfosulfuron (B120094) involves reacting 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide (B121741) with 4,6-dimethoxypyrimidin-2-yl isocyanate. nih.gov This highlights the importance of the pyrimidine moiety in the creation of complex, fused heterocyclic systems that characterize many modern herbicides.
Other Sulfonylurea Herbicides
The versatility of this compound as an intermediate is further demonstrated in the synthesis of several other key sulfonylurea herbicides. The general synthetic route involves the condensation of the pyrimidine urea moiety with a corresponding sulfonamide.
| Herbicide | Key Synthetic Precursors |
| Bensulfuron-methyl (B33747) | 2-amino-4,6-dimethoxypyrimidine and a benzylsulfonamide derivative |
| Orthosulfamuron | 1-(4,6-Dimethoxy-2-pyrimidinyl)-3-[2-(dimethylcarbamoyl)phenylsulfamoyl]urea sigmaaldrich.com |
| Cyclosulfamuron | N-(4,6-dimethoxy-2-pyrimidinyl)-N-[3-(ethylsulfonyl)-2-pyridinyl]urea chemspider.com |
| Trifloxysulfuron-sodium | N-((4,6-Dimethoxy-2-pyrimidinyl)carbamoyl)-3-(2,2,2-trifluoro-ethoxy)-pyridine-2-sulfonamide sodium salt nih.gov |
| Sulfosulfuron | 2-ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide and 4,6-dimethoxypyrimidin-2-yl isocyanate nih.gov |
This table illustrates the modular nature of sulfonylurea herbicide synthesis, where the this compound core is combined with various sulfonamide components to achieve different weed control spectrums and properties. The synthesis of the intermediate itself, such as 4,6-dimethoxy-2-methylsulfonylpyrimidine, has been optimized to be efficient and environmentally friendly, avoiding toxic reagents and reducing waste. asianpubs.orgresearchgate.net
Contribution of the this compound Moiety to Herbicidal Functionality
The this compound moiety is not merely a structural scaffold but plays a direct and crucial role in the herbicidal activity of sulfonylureas. This activity is primarily derived from its ability to bind to and inhibit the acetolactate synthase (ALS) enzyme in plants.
The herbicidal action of sulfonylureas is based on the inhibition of acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). researchgate.netnih.gov This enzyme is vital for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for plant growth and development. researchgate.netnih.gov The 4,6-dimethoxypyrimidine ring of the herbicide is a key structural feature for this inhibition.
Structure-activity relationship studies have revealed that the substituents on the pyrimidine ring significantly influence the herbicidal potency. researchgate.netnih.gov The two methoxy (B1213986) groups at the 4 and 6 positions of the pyrimidine ring are critical for optimal binding to the active site of the ALS enzyme. researchgate.netnih.gov While traditional sulfonylureas feature disubstituted pyrimidine or triazine rings, research has shown that even monosubstituted analogs can exhibit herbicidal activity, though disubstitution is generally preferred for higher efficacy. researchgate.netnih.gov
In Depth Investigation of Biological Activities and Molecular Mechanisms
Acetolactate Synthase (ALS) Inhibition as a Primary Target
Enzymatic Inhibition Assays and Biochemical Characterization
Biochemical studies have been instrumental in characterizing the inhibitory effects of 4,6-Dimethoxy-2-pyrimidinyl urea (B33335) and its derivatives on ALS. Enzymatic inhibition assays have demonstrated that these compounds act as potent inhibitors of ALS activity across various plant species. epa.gov The inhibition is often time-dependent and can be accumulative. nih.gov
The molecular interaction involves the binding of the inhibitor to the enzyme, which can prevent the substrate from accessing the active site. nih.gov Structural studies of ALS in complex with related inhibitors have revealed that these molecules can fill the channel leading to the active site, thereby blocking substrate binding. nih.gov Furthermore, the binding of some ALS inhibitors can induce conformational changes in the enzyme and even lead to the degradation of its cofactor, thiamine (B1217682) diphosphate (B83284) (ThDP). nih.gov
Consequences of ALS Inhibition on Plant Biochemistry and Physiology
The inhibition of acetolactate synthase (ALS) by 4,6-dimethoxy-2-pyrimidinyl urea has profound consequences on plant biochemistry and physiology. By blocking the synthesis of essential branched-chain amino acids, the compound effectively halts protein production and cell division, leading to growth inhibition and eventual plant death. nih.govresearchgate.net
Studies on plants treated with ALS-inhibiting herbicides have revealed a number of physiological effects that mirror those observed in plants with genetically repressed ALS activity. nih.gov These include severe growth retardation and phenotypic changes. nih.gov A key biochemical consequence is a significant imbalance in the free amino acid pool. nih.gov While the levels of branched-chain amino acids decrease, there can be an accumulation of other amino acids. nih.gov This disruption of amino acid homeostasis is a primary factor contributing to the phytotoxic effects of the compound. nih.gov The impact of urea-based compounds on plant growth and biochemical composition can vary depending on the plant species and the concentration of the compound. ekb.eg
Exploration of Diverse Biological Effects
Beyond its herbicidal activity, this compound and related urea derivatives have been investigated for a range of other biological effects, including anti-inflammatory, immunomodulatory, and antimicrobial properties. nih.gov
Anti-inflammatory Properties and Immunomodulation
Research has indicated that this compound possesses anti-inflammatory properties. The mechanism behind this activity is believed to involve the modulation of inflammatory pathways and the inhibition of key inflammatory mediators. Urea-containing compounds have been explored for their potential to modulate immune responses. nih.govnih.gov
The anti-inflammatory effects of this compound are attributed to its ability to suppress the expression and activity of several pro-inflammatory molecules. Research suggests that it can inhibit the production of prostaglandin (B15479496) E2, a key mediator of inflammation and pain. Furthermore, the compound has been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide, which plays a role in the inflammatory response. The expression of tumor necrosis factor-α (TNF-α), a potent pro-inflammatory cytokine, may also be suppressed by this compound.
Table 1: Effects of this compound on Inflammatory Mediators
| Inflammatory Mediator | Effect of this compound |
| Prostaglandin E2 | Inhibition |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition |
Antimicrobial Activities and Mechanisms
In addition to its other biological activities, this compound has demonstrated antimicrobial properties. While the precise mechanisms are still under investigation, it is believed that the compound interferes with essential cellular processes in microorganisms. Urea derivatives, in general, have been a subject of interest in the development of new antimicrobial agents due to their ability to inhibit the growth of various bacterial and fungal strains. nih.govnih.gov The structural features of these compounds, including the urea backbone and its substituents, play a crucial role in their antimicrobial efficacy. nih.gov
Fungicidal Activities of Derived Compounds
Derivatives of this compound have demonstrated notable fungicidal properties against a range of phytopathogenic fungi. The structural modifications of the parent compound have led to the development of novel agents with significant potential for crop protection.
Research into benzoylpyrimidinylurea derivatives has revealed broad-spectrum fungicidal activity. mdpi.com In a study evaluating a series of these compounds, several derivatives exhibited significant inhibition of multiple phytopathogenic fungi. For instance, compounds 19 and 25 from this study showed inhibitory activities greater than 50% against thirteen different fungi, a broader spectrum than the commercial fungicide pyrimethanil. mdpi.com Specifically, at a concentration of 50 µg/mL, compound 25 demonstrated high inhibition rates against Rhizoctonia cerealis (94.9%), Phytophthora capsica (90.7%), Botrytis cinereal (89.7%), and Physalospora piricola (84.2%). mdpi.com These findings underscore the importance of the benzoyl and pyrimidinyl urea moieties in conferring potent and broad-spectrum antifungal effects.
Table 1: Fungicidal Activity of Benzoylpyrimidinylurea Derivatives
| Compound | Target Fungus | Inhibition Rate at 50 µg/mL (%) |
|---|---|---|
| 25 | Rhizoctonia cerealis | 94.9 |
| 25 | Phytophthora capsica | 90.7 |
| 25 | Botrytis cinereal | 89.7 |
| 25 | Physalospora piricola | 84.2 |
Further studies on other pyrimidine (B1678525) derivatives have also reported significant antifungal potential. A series of novel pyrimidine compounds were synthesized and tested against fourteen different phytopathogenic fungi, with many exhibiting potent fungicidal activities. nih.gov Similarly, pyrimidine derivatives containing an amide moiety have been shown to be effective, with some compounds achieving 100% inhibition of Phomopsis sp. at a concentration of 50 µg/ml. frontiersin.org Another study highlighted urea derivatives of 3,4-dihydropyrimidin-2(1H)-one, which also displayed promising antifungal activities against selected pathogenic fungi. The collective evidence from these studies indicates that the pyrimidinyl urea scaffold is a versatile and effective platform for the development of new fungicides. rudn.ru
Molecular Interactions and Receptor Binding Studies
The biological activity of this compound and its derivatives is fundamentally governed by their interactions at a molecular level. Understanding these interactions, including ligand-target binding and the subsequent modulation of cellular pathways, is crucial for elucidating their mechanism of action.
Ligand-Target Interactions and Binding Affinities
The interaction between a ligand, such as a derivative of this compound, and its biological target is a highly specific process dictated by the three-dimensional structures of both molecules. Molecular docking studies are a powerful tool for predicting and analyzing these interactions. For pyrimidine-urea inhibitors, these studies can reveal key binding modes and the structural features that influence binding affinity. nih.gov
In the context of anticancer research, molecular docking of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has shown that the diaryl urea structure and the pyridinyl ring are crucial for enhancing binding affinity to target kinases. nih.gov The urea moiety often acts as a hydrogen bond donor, forming critical interactions with the protein's active site. nih.gov Similarly, in studies of 2-amino-4,6-diarylpyrimidines, molecular docking revealed stable hydrogen bonds and π–π stacking interactions with key residues in the active site of the target enzyme. rsc.org
While specific binding affinity data for this compound with fungal proteins is not extensively documented, the principles derived from studies of similar compounds are applicable. The pyrimidine ring and the urea linker are expected to form key hydrogen bonds and hydrophobic interactions within the active site of a target enzyme, such as acetolactate synthase (ALS). The nature and strength of these interactions determine the binding affinity and, consequently, the inhibitory potency of the compound. For example, in a study of 3,4-dihydropyrimidine-2(1H)-one derivatives, the compound with the most favorable free energy of binding, and thus the highest predicted affinity, was identified through molecular docking. semanticscholar.org
Cellular Pathway Modulation by the Compound
The primary mechanism of action for many herbicides derived from this compound is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. researchgate.net By inhibiting this enzyme, sulfonylurea herbicides disrupt protein synthesis, leading to the cessation of growth and eventual death of susceptible plants. researchgate.net
The this compound moiety is a common structural feature in many sulfonylurea herbicides and is known to contribute to the inhibition of ALS. As a metabolite of several commercial herbicides, this compound itself is part of this cellular pathway modulation. The dissipation of sulfonylurea herbicides in the environment can lead to the formation of this metabolite, which may retain some level of biological activity. researchgate.net
The specificity of sulfonylurea herbicides for the ALS enzyme in plants and microbes, which is not present in mammals, accounts for their low direct toxicity to animals. researchgate.net The modulation of this pathway is a clear example of targeted inhibition leading to a specific biological outcome. The fungicidal activity observed in some pyrimidinyl urea derivatives may also stem from the inhibition of fungal ALS or other crucial enzymes in essential metabolic pathways.
Environmental Disposition and Degradation Pathways of 4,6 Dimethoxy 2 Pyrimidinyl Urea and Its Analogs
Characterization as a Metabolite and Environmental Transformation Product
The primary route of formation for 4,6-dimethoxy-2-pyrimidinyl urea (B33335) in the environment is through the breakdown of parent sulfonylurea herbicides. nih.gov These herbicides are characterized by a sulfonylurea bridge that connects two different heterocyclic rings. The cleavage of this bridge is a key step in their degradation, leading to the formation of various metabolites, including the subject compound. usda.govnih.gov
Microbial activity is a principal driver of sulfonylurea herbicide degradation in soil and water, especially under neutral to alkaline conditions where chemical hydrolysis is slower. mdpi.comresearchgate.netasm.org Various microbial strains have been identified that can degrade sulfonylureas, often utilizing them as a source of nutrients. nih.govresearchgate.net The degradation process can be influenced by the co-application of other pesticides, such as fungicides, which may alter the soil's microbial composition and potentially slow down the breakdown of the herbicide. rsc.orgrsc.org
The process of microbial degradation often involves the cleavage of the sulfonylurea bridge, which deactivates the herbicidal properties of the parent compound. nih.gov For instance, studies on pyrazosulfuron-ethyl (B166691) have shown that microorganisms like Aspergillus terreus can cleave the sulfonylurea bridge to form metabolites including 2-amino-4,6-dimethoxyprimidine. researchgate.net Similarly, the degradation of bensulfuron-methyl (B33747) by fungal strains such as Aspergillus niger and Penicillium chrysogenum yields pyrimidinamine as a major metabolite. researchgate.net While these studies focus on the formation of the amine analog, the urea derivative (4,6-dimethoxy-2-pyrimidinyl urea) is also a recognized product of this metabolic pathway for several sulfonylureas. nih.gov
The rate of microbial degradation can be accelerated in soils with a history of repeated sulfonylurea applications, a phenomenon known as enhanced or accelerated degradation. mdpi.com This occurs as the soil microbial community adapts, becoming more efficient at breaking down these specific chemicals. mdpi.com
The central mechanism for the degradation of sulfonylurea herbicides is the cleavage of the sulfonylurea bridge. usda.govnih.govnih.gov This chemical transformation can occur through both chemical hydrolysis and microbial action. usda.govresearchgate.net The cleavage results in the formation of a corresponding sulfonamide and a heterocyclic amine or urea derivative. nih.govresearchgate.net For parent herbicides containing the 4,6-dimethoxypyrimidine (B185312) moiety, this cleavage is what yields this compound or its amine analog, 4,6-dimethoxy-2-aminopyrimidine. nih.gov
The stability of the sulfonylurea bridge is highly dependent on pH. usda.govnih.gov In acidic conditions, chemical hydrolysis is the dominant degradation pathway, leading to a more rapid cleavage of the bridge. nih.govresearchgate.netresearchgate.net As the pH becomes neutral or alkaline, the rate of chemical hydrolysis slows significantly, and microbial degradation becomes the more prominent mechanism. mdpi.comresearchgate.netasm.org
Another degradation pathway involves the contraction of the sulfonylurea bridge, which can occur under specific conditions, particularly in alkaline solutions for certain sulfonylureas like rimsulfuron. usda.govresearchgate.net This process leads to the formation of a diheteroaryl amine. researchgate.net
Desulfonation, the removal of the sulfonyl group, is another potential transformation. This process is essentially the reverse of the sulfonation reaction used to synthesize the compounds and can be facilitated by heating in dilute acid, which breaks the carbon-sulfur bond to release the sulfonic acid group. youtube.com
Environmental Fate Modeling and Risk Assessment Methodologies
Predicting the environmental behavior of this compound and its parent herbicides relies on environmental fate modeling. These models incorporate data on various physical, chemical, and biological processes, including degradation rates, soil adsorption, and mobility, to estimate the persistence and potential for movement of the compounds in soil and water. researchgate.net
Risk assessment for sulfonylurea metabolites involves evaluating their potential toxicity and exposure levels in the environment. researchgate.net Given that residues of parent sulfonylureas have been detected in surface and groundwater, understanding the fate of their metabolites is imperative. usda.gov The risk assessment process for agricultural chemicals often involves a battery of tests to determine their effects on non-target organisms and soil functions. researchgate.net Synthetic biological indicators, which combine a range of biotic and enzymatic parameters, have been proposed to provide a more holistic assessment of the impact of herbicides on soil health. researchgate.net
Influence of Environmental Factors on Degradation Kinetics
The rate at which this compound and its parent sulfonylurea herbicides degrade in the environment is significantly influenced by several abiotic and biotic factors. The kinetics of degradation, often following first-order reaction models, are crucial for predicting the persistence of these compounds. researchgate.netresearchgate.net
Influence of Key Environmental Factors on Sulfonylurea Degradation:
| Factor | Influence on Degradation Rate | Description |
| Soil pH | High | Degradation is most rapid in acidic soils (pH < 6.0) due to accelerated chemical hydrolysis. researchgate.netgrdc.com.au As pH increases towards neutral and alkaline, chemical hydrolysis slows, and microbial degradation becomes the dominant, often slower, pathway, leading to increased persistence. mdpi.comresearchgate.net |
| Temperature | High | Higher temperatures generally increase the rate of both chemical hydrolysis and microbial degradation. usda.govresearchgate.netresearchgate.net Studies have shown that for every 10°C increase in temperature, the rate of hydrolysis can increase by a factor of 2 to 4.5. usda.gov |
| Soil Moisture | Moderate | Soil moisture content influences microbial activity, with higher moisture levels (up to field capacity) generally enhancing microbial degradation. researchgate.netresearchgate.net However, the effect is often considered secondary to temperature and pH. researchgate.net |
| Soil Organic Matter | Moderate | Higher organic matter content can lead to increased microbial populations and activity, which may accelerate degradation. researchgate.net It also influences the adsorption of the herbicides, which can affect their availability for degradation and leaching. researchgate.net |
Studies have consistently shown that the half-life of sulfonylurea herbicides is highly dependent on these factors. For example, the hydrolysis of sulfosulfuron (B120094) is faster in acidic conditions (half-life of 9.24 days at pH 4.0) than in alkaline conditions (half-life of 14.14 days at pH 9.2). researchgate.net Similarly, the degradation of chlorsulfuron (B1668881) and triasulfuron (B1222591) is faster at higher temperatures and in more acidic soils. grdc.com.auresearchgate.net The persistence of these herbicides increases significantly in soils with neutral to alkaline pH, where half-lives can extend from months to years. researchgate.net
Structure Activity Relationship Sar Studies and Rational Design of Derivatives
Analysis of Substituent Effects on Biological Efficacy
The 4,6-dimethoxy-2-pyrimidinyl moiety is a key feature in several highly effective herbicides that function by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. pressbooks.pub The two methoxy (B1213986) groups on the pyrimidine (B1678525) ring play a critical role in the molecule's interaction with the enzyme.
The pyrimidine ring of these inhibitors binds deep within the herbicide-binding pocket of the ALS enzyme. nih.gov This interaction is often stabilized by π-stacking with amino acid residues like tryptophan. nih.gov The specific substitution pattern on the pyrimidine ring, including the methoxy groups, influences the binding affinity and, consequently, the inhibitory potency. Many successful commercial herbicides, including those in the sulfonylurea and pyrimidinyl-benzoate families, feature the 4,6-dimethoxypyrimidin-2-yl group, highlighting its importance for potent herbicidal activity. nih.gov
Selectivity, the ability of a herbicide to control weeds without harming crops, is often achieved through differential metabolism rates between species. pressbooks.pub Crops tolerant to these herbicides can rapidly metabolize the compound, often through processes like hydroxylation followed by conjugation with glucose, rendering it inactive. pressbooks.pub The methoxy groups can influence this metabolic stability, thereby contributing to the herbicide's selectivity profile.
The compound 4,6-dimethoxy-2-pyrimidinyl urea (B33335) is a known environmental transformation product or metabolite of several major sulfonylurea (SU) herbicides, such as rimsulfuron, mesosulfuron-methyl, foramsulfuron, and flazasulfuron. nih.gov In these parent compounds, the pyrimidine ring is connected to another moiety (typically an aryl group) via a sulfonylurea bridge (-SO₂-NH-CO-NH-).
The primary mode of degradation for many sulfonylurea herbicides in the environment, particularly under mildly acidic to neutral conditions, is the cleavage of this sulfonylurea bridge. usda.gov This chemical hydrolysis results in the formation of the corresponding sulfonamide and a heterocyclic amine, which in this case is 4,6-dimethoxy-2-aminopyrimidine that can be further transformed into 4,6-dimethoxy-2-pyrimidinyl urea. usda.gov
The biological activity of the resulting urea metabolite is significantly different from the parent sulfonylurea herbicide. Sulfonylureas are exceptionally potent inhibitors of the ALS enzyme. pressbooks.pubacs.org The cleavage of the sulfonylurea bridge to form the simpler urea derivative generally leads to a significant reduction or complete loss of this potent herbicidal activity. This is because the entire sulfonylurea structure is required for the specific, high-affinity binding to the ALS enzyme active site. acs.orgresearchgate.net Therefore, the sulfonamide bridge is critical for the high efficacy of this class of herbicides, while the urea linkage in the metabolite represents a detoxification product.
Substituents on the pyrimidine ring significantly influence the physicochemical properties and biological activity of the molecule. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can affect the molecule's polarity, solubility, and ability to cross biological membranes.
For instance, in a study of pyrid-2-yl ureas (a related class of compounds), it was found that electron-withdrawing substituents facilitate intermolecular complexation, which can be crucial for binding to biological targets. nih.gov The substitution pattern also dictates the molecule's conformation and potential for intramolecular hydrogen bonding, further influencing its interaction with receptors. nih.gov In the context of herbicides, the substituents on the pyrimidine ring are a determining factor for their selectivity and spectrum of activity. Many highly active herbicides possess 4,6-dimethoxypyrimidin-2-yl or 4,6-dimethylpyrimidin-2-yl groups, indicating that these substitutions are favorable for potent biological action. nih.gov
Strategies for Designing Novel Pyrimidine-Urea Derivatives
Building on the foundational structure of this compound, researchers have explored various strategies to design new derivatives with enhanced or novel biological activities.
One strategy involves the synthesis of N-(4,6-dimethoxy-2-pyrimidinyl)-N'-phosphoryl urea derivatives. In this approach, N-(4,6-dimethoxy-2-pyrimidinyl)-N'-dichlorophosphoryl urea is synthesized as an intermediate. This compound can then react with various amines or alcohols to create a library of both symmetric and asymmetric disubstituted phosphoryl urea derivatives. Biological testing of these novel compounds has shown that they exhibit herbicidal activities, demonstrating that the addition of a phosphoryl group to the urea linkage can confer bioactivity.
Table 1: Synthesis and Activity of Phosphoryl Urea Derivatives | Reactant A | Reactant B | Resulting Derivative Class | Observed Biological Activity | | :--- | :--- | :--- | :--- | | Dichlorophosphoryl isocyanate | 4,6-dimethoxy-2-aminopyrimidine | N-(4,6-dimethoxy-2-pyrimidinyl)-N'-dichlorophosphoryl urea | Intermediate | | Intermediate + 2 eq. Amine/Alcohol | Symmetric Disubstituted Phosphoryl Urea | Herbicidal | | Intermediate + 1 eq. Amine | Monochlorophosphoryl Urea | Intermediate | | Monochlorophosphoryl Urea + 1 eq. Alcohol | Asymmetric Disubstituted Phosphoryl Urea | Herbicidal |
Another innovative approach is the incorporation of triazole and piperazine (B1678402) moieties, which are common heterocyclic scaffolds in pharmacologically active compounds. jopcr.comjopcr.com The design strategy involves linking the pyrimidine core to a piperazine ring, which is then connected to a triazole group. Triazoles are known for their wide range of biological applications, including antifungal and herbicidal properties. nih.govjapsonline.com
The synthesis of these complex derivatives can be achieved through multi-step processes, often utilizing click chemistry for the efficient formation of the triazole ring. japsonline.com These triazole-linked pyrimidinylpiperazine derivatives are designed to interact with specific biological targets. For example, in antifungal drug design, the triazole moiety is known to coordinate with the iron atom in the active site of enzymes like cytochrome P450 14α-demethylase. japsonline.com By combining the structural features of pyrimidines, piperazines, and triazoles, novel compounds with potentially synergistic or unique biological activities can be created. researchgate.net
Table 2: Components for Triazole-linked Pyrimidinylpiperazine Derivatives
| Core Moiety | Linker | Additional Heterocycle | Potential Biological Activity |
|---|
Benzoylphenylurea (B10832687) Analogues
The core structure of this compound has served as a foundational scaffold for the development of various derivatives, including the noteworthy class of benzoylphenylurea analogues. These analogues have been investigated for a range of biological activities, from antimicrobial to potential herbicidal applications. The structure-activity relationship (SAR) of these compounds is critically influenced by the nature and position of substituents on both the benzoyl and phenyl rings, as well as the pyrimidine moiety.
In the pursuit of novel bioactive agents, a series of benzoylurea (B1208200) derivatives incorporating a pyrimidine ring have been synthesized and evaluated for their antifungal and antibacterial properties. mdpi.comnih.gov The general synthetic route involves the reaction of a substituted benzoyl isocyanate with an appropriate aminopyrimidine. The resulting N-benzoyl-N'-(pyrimidin-2-yl)urea derivatives have shown that the biological activity is highly dependent on the substitution pattern on the benzoyl ring.
For instance, studies on novel benzoylurea derivatives containing a pyrimidine moiety have revealed that specific substitutions on the benzoyl group can lead to significant antifungal activity. nih.gov The introduction of a 2,6-difluorobenzoyl group, a common feature in many commercial benzoylphenylurea insecticides, coupled with various substituted pyrimidines, has yielded compounds with notable efficacy against phytopathogenic fungi. nih.gov
A study involving the synthesis of 23 novel benzoylurea derivatives with a pyrimidine moiety highlighted that compounds 4j and 4l exhibited significant in vitro antifungal activities against Rhizoctonia solani, with EC50 values of 6.72 and 5.21 μg/mL, respectively. nih.gov These values are comparable to the commercial fungicide hymexazol. The key structural features of these potent analogues include the 2,6-difluorobenzoyl group and specific thioether linkages on the pyrimidine ring.
The following table summarizes the antifungal activity of selected benzoylurea pyrimidine derivatives against Rhizoctonia solani. nih.gov
| Compound | R Group on Pyrimidine | EC50 (μg/mL) against R. solani |
| 4j | 4-chlorophenylthiomethyl | 6.72 |
| 4l | 2,4-dichlorophenylthiomethyl | 5.21 |
| Hymexazol | (Commercial Fungicide) | 6.11 |
Computational Chemistry and Molecular Modeling in SAR Prediction
Computational chemistry and molecular modeling have become indispensable tools in the rational design and prediction of the structure-activity relationships of novel agrochemicals and pharmaceuticals, including derivatives of this compound. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and density functional theory (DFT) calculations provide deep insights into the molecular interactions governing biological activity.
Molecular docking simulations have been instrumental in elucidating the binding modes of benzoylurea derivatives with their target proteins. For example, in a study of novel benzoylurea derivatives containing a pyrimidine moiety with antifungal activity, molecular docking was used to investigate the interaction with succinate (B1194679) dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. mdpi.comnih.gov The docking results for the highly active compound 4l revealed a strong binding affinity to the active site of SDH. mdpi.com Key interactions included the formation of hydrogen bonds between the nitrogen atom of the pyrimidine ring and the amino acid residue SER-17, as well as between the oxygen atom of the amide group and the SER-39 residue. mdpi.com These specific interactions provide a plausible explanation for the observed antifungal activity and guide the design of more potent analogues.
The binding energy and key interactions of compound 4l with SDH are summarized below. mdpi.com
| Compound | Target Protein | Binding Energy (kcal/mol) | Key Hydrogen Bond Interactions |
| 4l | Succinate Dehydrogenase (SDH) | -10.6 | Pyrimidine-N with SER-17, Amide-O with SER-39 |
Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to predict the herbicidal activity of compounds targeting acetolactate synthase (ALS). nih.gov For a series of pyrimidinylbenzoates, which are structurally related to potential herbicidal derivatives of this compound, 3D-QSAR models were developed to correlate the three-dimensional steric and electrostatic fields of the molecules with their biological activity. nih.gov These models help in identifying the key structural features that enhance or diminish the inhibitory effect on ALS.
In one such study on pyrimidinylthiobenzoates, the developed CoMFA and CoMSIA models demonstrated high reliability in predicting the IC50 values. nih.gov The contour maps generated from these models indicated that specific substitutions on the phenyl ring and the conformation of the molecule are critical for potent herbicidal activity. nih.gov This integrated computational approach, combining molecular docking, CoMFA, CoMSIA, and DFT calculations, is powerful for understanding the bioactive conformation and binding mode of these herbicides, thereby facilitating the rational design of new and more effective compounds. nih.gov The insights gained from these computational studies are invaluable for prioritizing synthetic efforts and optimizing the lead structures of potential herbicides based on the this compound scaffold.
Advanced Research Applications and Future Scientific Directions
Utilization in Synthetic Organic Chemistry as a Building Block
In the realm of synthetic organic chemistry, 4,6-dimethoxy-2-pyrimidinyl urea (B33335) serves as a crucial intermediate or building block for the creation of more complex organic molecules. Its structure, featuring a substituted pyrimidine (B1678525) ring, is a key component in the synthesis of various high-value compounds.
The primary utility of this compound is as a precursor in the synthesis of sulfonylurea herbicides. The pyrimidine-urea moiety is a common structural feature in this class of agrochemicals. The synthesis process often involves reacting 2-amino-4,6-dimethoxypyrimidine (B117758) with other chemical entities. For instance, processes have been developed for preparing 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine by reacting 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate. google.com The choice of solvent and acid receptor in this reaction is critical to optimize the yield and minimize the formation of byproducts like N,N'-bis(4,6-dimethoxy-2-pyrimidinyl)urea. google.comgoogle.com
The reactivity of 4,6-dimethoxy-2-pyrimidinyl urea is influenced by the electron-donating methoxy (B1213986) groups on the pyrimidine ring, which can enhance nucleophilic substitution reactions at the 2-position. This chemical behavior makes it a valuable synthon for chemists looking to introduce the dimethoxypyrimidine scaffold into new molecular frameworks.
Investigations in Medicinal Chemistry for Therapeutic Development
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural and synthetic compounds with a wide array of biological and therapeutic applications. researchgate.net The combination of a pyrimidine ring with a urea linkage, as seen in this compound, has attracted significant interest for the development of new therapeutic agents. nih.gov
The pyrimidine-urea scaffold is a versatile template for designing novel drug candidates. Researchers have synthesized and evaluated various derivatives for their potential therapeutic effects. For example, a series of 1,2,3-triazole–pyrimidine–urea derivatives were designed and tested for their anticancer activity against several cancer cell lines. ignited.iniomcworld.comsci-hub.se These studies demonstrate the potential of modifying the core pyrimidine-urea structure to create compounds with potent and selective biological activity.
The integration of the pyrimidine-urea pharmacophore with other biologically active motifs, such as those derived from natural products like L-menthone, is an effective strategy in drug discovery. nih.gov This approach aims to create hybrid molecules with synergistic effects and improved therapeutic profiles. nih.gov The pyrimidine core is a structural component of several established drugs, highlighting its importance in pharmaceutical development. iomcworld.com
Compounds based on the pyrimidine-urea scaffold are being investigated for their ability to target specific biological pathways involved in disease pathogenesis. The pyrimidine moiety is found in compounds reported to have a wide range of activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects. researchgate.net
For instance, pyrimidine derivatives have been shown to inhibit inflammatory mediators. In the context of cancer, research has focused on the ability of pyrimidine-urea derivatives to interfere with cell signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt/mTOR pathway. nih.gov Some pyrimidine-based compounds have been developed as inhibitors of vascular endothelial growth factor receptors (VEGFRs), a key target in cancer therapy. sci-hub.se The ability to selectively modulate such pathways is a key focus in the development of new targeted therapies.
Table 1: Examples of Biological Activities of Pyrimidine Derivatives
| Biological Activity | Therapeutic Area | Reference |
| Anticancer | Oncology | ignited.iniomcworld.comsci-hub.se |
| Anti-inflammatory | Inflammation | researchgate.net |
| Antimicrobial | Infectious Diseases | |
| Antiviral | Infectious Diseases | researchgate.netignited.in |
Advancements in Agrochemical Science and Sustainable Crop Protection
In agrochemical science, this compound is primarily associated with the development of herbicides. It is a key intermediate in the production of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates.
This compound itself is a known environmental transformation product of several widely used sulfonylurea herbicides, including rimsulfuron, mesosulfuron, and flazasulfuron. nih.gov Its presence in the environment is therefore monitored to understand the degradation pathways of these parent herbicides. lookchem.com
The mechanism of action for sulfonylurea herbicides involves the inhibition of the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. By targeting this enzyme, these herbicides effectively control the growth of a wide range of broadleaf weeds and grasses in various crops. regulations.gov Research in this area focuses on developing new herbicide formulations and combinations to manage weed resistance and improve crop safety. google.com
Table 2: this compound as a Transformation Product of Herbicides
| Parent Herbicide | Herbicide Class | Reference |
| Rimsulfuron | Sulfonylurea | nih.govregulations.gov |
| Mesosulfuron | Sulfonylurea | nih.gov |
| Flazasulfuron | Sulfonylurea | nih.gov |
| Foramsulfuron | Sulfonylurea | nih.gov |
Emerging Research Areas and Unexplored Potentials
The versatility of the this compound scaffold suggests that its research applications are far from exhausted. Emerging areas of investigation include the exploration of its potential in materials science and as a component in the development of new analytical reagents.
In medicinal chemistry, there is ongoing potential to explore new derivatives for a broader range of therapeutic targets. The development of compounds that can overcome drug resistance in cancer and infectious diseases is a significant challenge where novel pyrimidine-urea structures could play a role. nih.gov Furthermore, the anti-inflammatory and antimicrobial properties noted in preliminary studies warrant more in-depth investigation to identify lead compounds for further development.
The use of this compound and its derivatives as probes to study biological processes or as ligands in coordination chemistry represents another area of unexplored potential. As synthetic methodologies become more advanced, the ability to create more diverse and complex molecules based on this scaffold will undoubtedly open up new avenues for research and application.
Q & A
Basic: What are the established synthetic routes for 4,6-dimethoxy-2-pyrimidinyl urea, and how can reaction conditions be optimized for laboratory-scale synthesis?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or urea coupling reactions. A common approach is the reaction of 4,6-dimethoxypyrimidin-2-amine with phosgene derivatives or carbamoyl chlorides under controlled conditions. For lab-scale optimization:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of intermediates) .
- Solvent selection : Use anhydrous tetrahydrofuran (THF) or dichloromethane to enhance reactivity and solubility of intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures is recommended for isolating the urea derivative .
Basic: How should researchers handle this compound to ensure safety, given its potential hazards?
Methodological Answer:
Refer to safety protocols outlined in SDS documents:
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use a NIOSH-approved dust respirator if handling powders .
- Engineering controls : Conduct reactions in a fume hood with local exhaust ventilation to limit inhalation exposure .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
- Storage : Store in airtight containers at room temperature, away from oxidizing agents and moisture .
Advanced: What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (C₇H₁₀N₄O₃; theoretical ~198.08 g/mol) and detect isotopic patterns .
- Nuclear magnetic resonance (NMR) : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substitution patterns (e.g., methoxy groups at C4 and C6, urea linkage at C2) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, critical for understanding stability and reactivity .
- HPLC-PDA : Employ reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 260 nm to assess purity (>98%) .
Advanced: How can researchers resolve contradictions in reported reactivity data for this compound derivatives?
Methodological Answer:
Discrepancies in reactivity (e.g., hydrolysis rates or nucleophilic substitution outcomes) may arise from:
- Solvent polarity effects : Compare kinetic data in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to identify solvent-dependent pathways .
- pH-dependent stability : Conduct stability studies across pH 3–10 (using phosphate buffers) to map degradation pathways .
- Steric/electronic factors : Use computational modeling (DFT) to analyze electron density at the pyrimidine ring and urea moiety, which influences reactivity .
Basic: What are the key physicochemical properties of this compound relevant to experimental design?
Methodological Answer:
- Melting point : ~180–185°C (decomposes above 200°C; confirm via differential scanning calorimetry) .
- Solubility : Sparingly soluble in water (<1 mg/mL); soluble in DMSO, DMF, and methanol .
- LogP : Estimated ~1.2 (use shake-flask method or HPLC retention time correlations) .
- Stability : Hydrolytically stable under anhydrous conditions but degrades in acidic/alkaline media .
Advanced: How can researchers design experiments to investigate the biological activity of this compound, such as its role as a herbicide intermediate?
Methodological Answer:
- In vitro enzyme assays : Target acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis, using spectrophotometric monitoring of NADH oxidation .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., halogen substitutions at C5) and correlate activity with steric/electronic parameters via QSAR modeling .
- Field trials : Apply factorial design (e.g., varying application rates and environmental conditions) to evaluate herbicidal efficacy and soil mobility .
Basic: What are the recommended storage conditions to maintain the stability of this compound over long-term studies?
Methodological Answer:
- Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .
- Humidity control : Use desiccants (e.g., silica gel) in storage containers to limit hydrolysis .
- Avoid incompatibilities : Separate from strong acids/bases and oxidizing agents (e.g., peroxides) .
Advanced: What computational methods are suitable for predicting the environmental fate of this compound?
Methodological Answer:
- Molecular docking : Simulate binding affinity to soil organic matter (humic acid models) to predict adsorption coefficients (Koc) .
- Quantitative structure-property relationship (QSPR) : Estimate biodegradation half-lives using software like EPI Suite .
- Ecotoxicity modeling : Apply ECOSAR to predict acute/chronic toxicity to aquatic organisms (e.g., Daphnia magna) .
Basic: How can researchers validate the identity of this compound in synthetic mixtures?
Methodological Answer:
- FT-IR spectroscopy : Confirm characteristic peaks (e.g., urea C=O stretch at ~1680 cm⁻¹, pyrimidine ring vibrations at ~1550 cm⁻¹) .
- Thin-layer chromatography (TLC) : Use silica gel plates (ethyl acetate:hexane = 3:7) with UV visualization at 254 nm .
- Elemental analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C 42.42%, H 5.09%, N 28.28%) .
Advanced: What strategies can address low yields in the synthesis of this compound derivatives?
Methodological Answer:
- Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance urea coupling efficiency .
- Reaction monitoring : Use in-situ FT-IR or HPLC to track intermediate formation and adjust stoichiometry .
- Byproduct analysis : Identify hydrolysis products (e.g., 4,6-dimethoxypyrimidin-2-amine) via LC-MS and optimize reaction quenching steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
